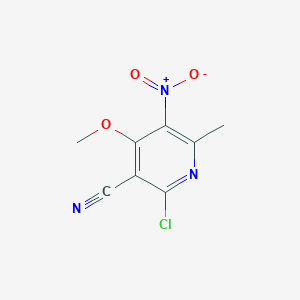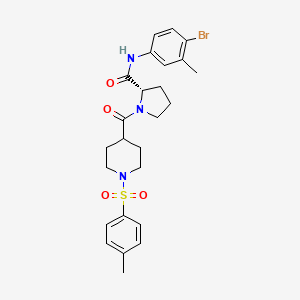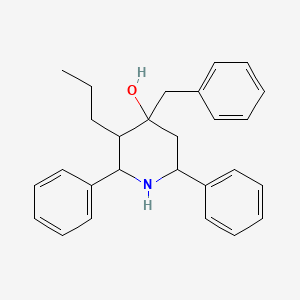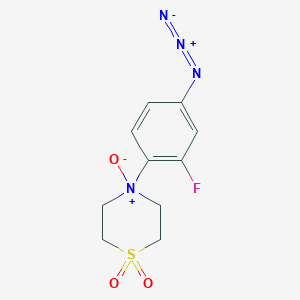
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group, a ketone group, and a nitrobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate can be achieved through a multi-step process. One common method involves the esterification of 4-nitrobenzoic acid with (2S)-1-butoxy-1-oxobutan-2-ol. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of automated systems and advanced reactors can further enhance the production process, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.
Reduction: Sodium borohydride or lithium aluminum hydride, tetrahydrofuran solvent.
Substitution: Amines or alcohols, basic or acidic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of (2S)-1-Butoxy-1-oxobutan-2-yl 4-aminobenzoate.
Reduction: Formation of (2S)-1-Butoxy-1-hydroxybutan-2-yl 4-nitrobenzoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active moiety, which can then exert its effects on target enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
(2S)-1-Butoxy-1-oxobutan-2-yl 4-nitrobenzoate is unique due to its specific structural features, including the butoxy group and the ketone group. These features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill. Its potential for modification and derivatization also adds to its versatility and utility in various fields.
特性
CAS番号 |
921617-62-1 |
|---|---|
分子式 |
C15H19NO6 |
分子量 |
309.31 g/mol |
IUPAC名 |
[(2S)-1-butoxy-1-oxobutan-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C15H19NO6/c1-3-5-10-21-15(18)13(4-2)22-14(17)11-6-8-12(9-7-11)16(19)20/h6-9,13H,3-5,10H2,1-2H3/t13-/m0/s1 |
InChIキー |
FTSRIVWYJLAJFW-ZDUSSCGKSA-N |
異性体SMILES |
CCCCOC(=O)[C@H](CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CCCCOC(=O)C(CC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)




![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
![Propan-2-yl 4-[3-(acetyloxy)propyl]piperidine-1-carboxylate](/img/structure/B12619916.png)

![2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12619927.png)

![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
